[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 179178-90-6
VCID: VC8455143
InChI: InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
SMILES: COC(=O)CC1=CC=CC(=C1)CC(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

CAS No.: 179178-90-6

Cat. No.: VC8455143

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid - 179178-90-6

CAS No. 179178-90-6
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Standard InChI InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChI Key CVSJWBIWUPDLBV-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=CC(=C1)CC(=O)O
Canonical SMILES COC(=O)CC1=CC=CC(=C1)CC(=O)O

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is a chemical compound with a molecular formula of C11H12O4. It belongs to the class of organic compounds known as carboxylic acids, which are widely used in various chemical and pharmaceutical applications. This compound is particularly noted for its structural features, which include a phenyl ring attached to an acetic acid moiety via a methoxy-oxoethyl linker.

Synthesis Methods

The synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid typically involves multi-step organic reactions. These may include the formation of the methoxy-oxoethyl group followed by its attachment to a phenyl ring and subsequent introduction of the acetic acid moiety. Specific synthesis protocols are not widely documented, but standard organic chemistry techniques such as esterification and amidation reactions could be employed.

Applications

Carboxylic acids are versatile compounds used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid could potentially serve as a building block for more complex molecules due to its functional groups, which allow for further chemical modifications.

Chemical Specifications

PropertyValue
Molecular FormulaC11H12O4
CAS Number1523019-25-1
Molecular WeightNot specified
Physical StateSolid (assumed)
SolubilityNot detailed

Potential Applications

Application AreaDescription
PharmaceuticalsPotential intermediate in drug synthesis
AgrochemicalsPossible use as a building block for pesticides or herbicides
Organic SynthesisUseful in forming complex organic molecules

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator